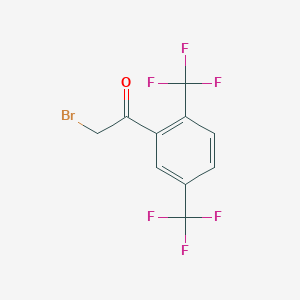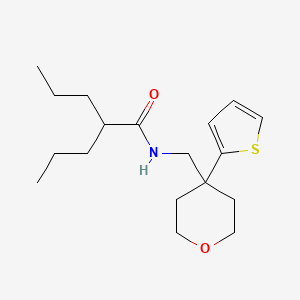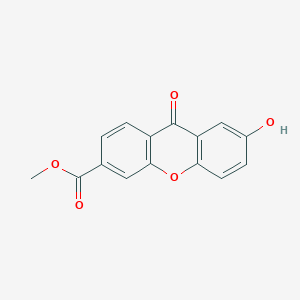
Methyl 7-hydroxy-9-oxo-9H-xanthene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-hydroxy-9-oxo-9H-xanthene-3-carboxylate is a xanthone derivative, a class of compounds known for their diverse biological activities. Xanthones are characterized by a dibenzo-γ-pyrone structure, and this particular compound features a methyl ester group at the carboxylate position. Xanthones are found in various natural sources, including plants and fungi, and have been studied for their potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-hydroxy-9-oxo-9H-xanthene-3-carboxylate typically involves the condensation of appropriate phenolic compounds with carboxylic acids or their derivatives. One common method is the reaction of 2-hydroxybenzoic acid with phthalic anhydride in the presence of a dehydrating agent like acetic anhydride. The reaction mixture is heated to facilitate the formation of the xanthone core, followed by esterification with methanol to yield the methyl ester derivative .
Industrial Production Methods: Industrial production of xanthone derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as zinc chloride or Lewis acids may be used to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: Methyl 7-hydroxy-9-oxo-9H-xanthene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to hydroxyl groups.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Halogenated or nitrated xanthone derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing more complex xanthone derivatives.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating diseases like cancer and neurodegenerative disorders.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of Methyl 7-hydroxy-9-oxo-9H-xanthene-3-carboxylate involves its interaction with cellular pathways:
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators by modulating signaling pathways like NF-κB and MAPK.
Comparison with Similar Compounds
- Methyl 3,8-dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylate
- 8-hydroxy-3-hydroxymethyl-9-oxo-9H-xanthene-1-carboxylic acid methyl ester
Comparison: Methyl 7-hydroxy-9-oxo-9H-xanthene-3-carboxylate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different antioxidant and anti-inflammatory properties, making it a valuable compound for targeted research and applications .
Properties
CAS No. |
89216-74-0 |
|---|---|
Molecular Formula |
C15H10O5 |
Molecular Weight |
270.24 g/mol |
IUPAC Name |
methyl 7-hydroxy-9-oxoxanthene-3-carboxylate |
InChI |
InChI=1S/C15H10O5/c1-19-15(18)8-2-4-10-13(6-8)20-12-5-3-9(16)7-11(12)14(10)17/h2-7,16H,1H3 |
InChI Key |
SHEJPKPVJCOFLD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)C3=C(O2)C=CC(=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[5,6-dimethyl-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-1-ol](/img/structure/B14133824.png)
![1,1,2-Tribromo-3,3,8-triphenyl-1,3-dihydrocyclobuta[b]naphthalene](/img/structure/B14133827.png)
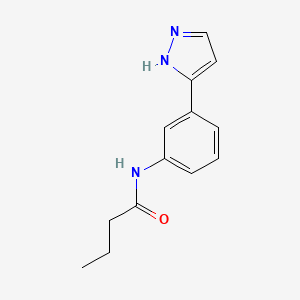
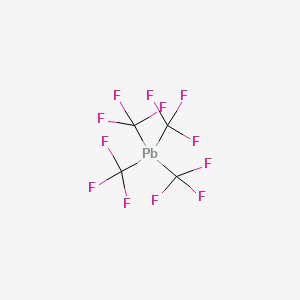
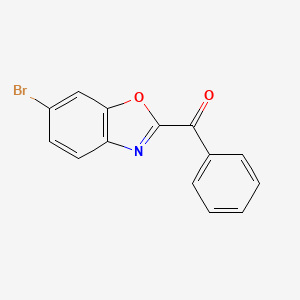
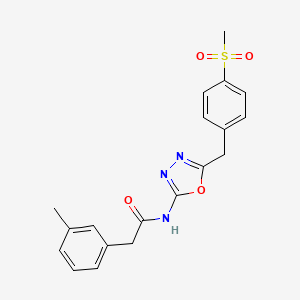

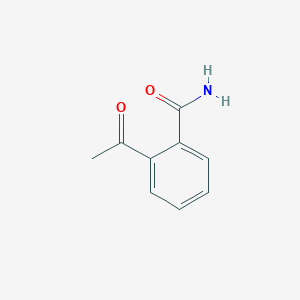

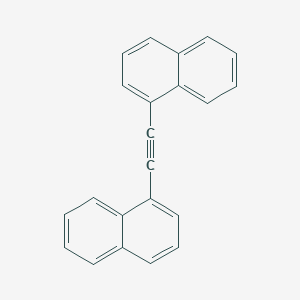
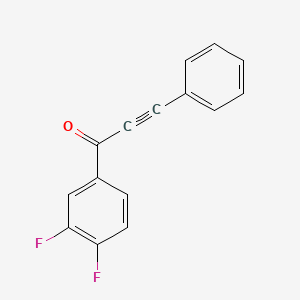
![[1,2'-Binaphthalen]-2-amine](/img/structure/B14133913.png)
